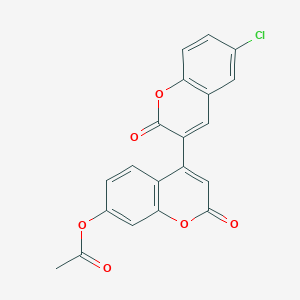

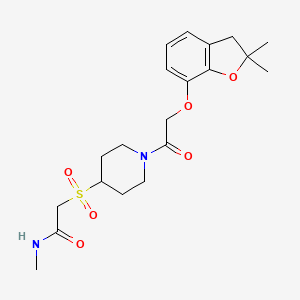

![molecular formula C22H18N2O3S2 B2955589 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide CAS No. 886918-21-4](/img/structure/B2955589.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide” is a complex organic compound that contains several functional groups, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), an acenaphthene moiety (a polycyclic aromatic hydrocarbon), and a benzamide group (a benzene ring attached to an amide group). These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through condensation reactions . For example, condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol can afford a related compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the thiazole ring and the benzamide group could introduce polar characteristics to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis

The compound could undergo various chemical reactions, such as electrophilic substitution, due to the presence of the aromatic rings . The exact reactions would depend on the reaction conditions and the reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the thiazole ring and the benzamide group could influence its solubility and reactivity .Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

Research has identified compounds within the N-substituted benzamide series, indicating their potential as selective class III agents, showing potency in in vitro Purkinje fiber assays. These compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrate comparable efficacy to known class III agents, suggesting a role in cardiac electrophysiological modulation (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Novel metal complexes of N-substituted heterocyclic sulfonamide have shown strong inhibitory properties against carbonic anhydrase (CA), an enzyme crucial for various physiological functions. These complexes exhibit significant inhibition of CA isoenzymes, surpassing even acetazolamide, a standard control compound, highlighting their potential in developing new CA inhibitors (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis of N-substituted benzothiazole derivatives has led to the discovery of compounds with notable antimicrobial and antifungal properties. These substances have been effective against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, demonstrating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Anticancer Activities

Several studies have synthesized and characterized derivatives with potent anticancer activities. For instance, celecoxib derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing significant potential as therapeutic agents. These compounds have demonstrated to inhibit cancer cell growth without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Fluoroalkylative Aryl Migration

Research into the synthetic application of fluorinated sulfinate salts has demonstrated their use in the fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the compounds' relevance in developing novel synthetic methods involving fluorine, a critical element in medicinal chemistry (He et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

3-ethylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-7-3-6-15(11-16)21(25)24-22-23-20-17-8-4-5-13-9-10-14(19(13)17)12-18(20)28-22/h3-8,11-12H,2,9-10H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTFUJVMJSDPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)

![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)

![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2955528.png)